5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18266043
InChI: InChI=1S/C8H14ClN3O/c9-7-6-12(11-8(7)10)4-2-1-3-5-13/h6,13H,1-5H2,(H2,10,11)
SMILES:
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol

CAS No.:

Cat. No.: VC18266043

Molecular Formula: C8H14ClN3O

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol -

Specification

Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
IUPAC Name 5-(3-amino-4-chloropyrazol-1-yl)pentan-1-ol
Standard InChI InChI=1S/C8H14ClN3O/c9-7-6-12(11-8(7)10)4-2-1-3-5-13/h6,13H,1-5H2,(H2,10,11)
Standard InChI Key CIIOLQBVVFBUAS-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CCCCCO)N)Cl

Introduction

Structural and Molecular Characteristics

The compound’s structure features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a pentan-1-ol chain and at the 3- and 4-positions with amino and chlorine groups, respectively . Key structural identifiers include:

PropertyValue
Molecular FormulaC₈H₁₄ClN₃O
Molecular Weight203.67 g/mol
IUPAC Name5-(3-amino-4-chloropyrazol-1-yl)pentan-1-ol
SMILESC1=C(C(=NN1CCCCCO)N)Cl
InChI KeyCIIOLQBVVFBUAS-UHFFFAOYSA-N

The presence of both amino (-NH₂) and hydroxyl (-OH) groups enhances its hydrogen-bonding capacity, influencing solubility and interaction with biological targets . The chlorine atom contributes to electronic effects, potentially modulating reactivity and binding affinity .

Synthesis and Optimization

The synthesis of 5-(3-Amino-4-chloro-1H-pyrazol-1-yl)pentan-1-ol follows a multi-step protocol:

Pyrazole Ring Formation

Hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form the pyrazole core. For example, 3-amino-4-chloropyrazole is synthesized via cyclocondensation of hydrazine with a chlorinated β-keto ester under acidic conditions.

Alkylation with Pentan-1-ol Side Chain

The pyrazole intermediate undergoes alkylation using 5-bromopentan-1-ol or similar reagents. This step requires controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) to achieve yields exceeding 70%.

Typical Synthetic Route:

  • Cyclocondensation:
    Hydrazine + Chlorinated β-keto ester → 3-Amino-4-chloropyrazole
    Conditions: HCl catalyst, ethanol reflux, 6–8 hours.

  • Alkylation:
    3-Amino-4-chloropyrazole + 5-Bromopentan-1-ol → Target Compound
    Conditions: K₂CO₃ base, DMF, 70°C, 12 hours.

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding >95% purity.

Physicochemical Properties

The compound exhibits the following characteristics:

PropertyValue
SolubilitySoluble in water, ethanol, DMSO
Melting PointNot reported (decomposes above 200°C)
StabilityStable at room temperature; sensitive to strong oxidizers

Comparative analysis with related pyrazole derivatives reveals enhanced hydrophilicity due to the hydroxyl group, facilitating aqueous formulation .

Chemical Reactivity and Functionalization

The compound’s reactivity is driven by its functional groups:

  • Amino Group: Participates in acylation (e.g., with acetyl chloride) and Schiff base formation.

  • Hydroxyl Group: Undergoes esterification (e.g., with acetic anhydride) or oxidation to ketones under mild conditions.

  • Chlorine Atom: Susceptible to nucleophilic substitution (e.g., with amines or thiols) .

Example Reaction:
Esterification with acetic anhydride yields 5-(3-amino-4-chloropyrazol-1-yl)pentyl acetate, improving lipid solubility for pharmacokinetic studies.

Applications in Drug Development

The compound’s scaffold is a candidate for:

  • Small-Molecule Inhibitors: Targeting kinases (e.g., EGFR) and inflammatory mediators .

  • Prodrugs: Hydroxyl group conjugation for controlled release.

  • Diagnostic Agents: Radiolabeling (e.g., with ¹⁸F) for PET imaging .

Future Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolism in vivo.

  • Toxicity Profiling: Evaluate hepatotoxicity and genotoxicity.

  • Structural Optimization: Introduce fluorinated or sulfonated groups to enhance potency.

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